(3-t-Butoxy-5-fluorophenyl)magnesium bromide
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Overview
Description
(3-tert-butoxy-5-fluorophenyl)magnesium bromide, 0.50 M in THF: is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are commonly used to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-tert-butoxy-5-fluorophenyl)magnesium bromide typically involves the reaction of 3-tert-butoxy-5-fluorobromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: (3-tert-butoxy-5-fluorophenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and natural products.
Material Science: Used in the preparation of polymers and advanced materials.
Biology and Medicine:
Drug Development: Used in the synthesis of intermediates for drug molecules.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Agricultural Chemicals: Used in the synthesis of agrochemicals.
Electronics: Used in the preparation of materials for electronic devices.
Mechanism of Action
The mechanism of action of (3-tert-butoxy-5-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, allowing the formation of new carbon-carbon bonds. This compound can target carbonyl groups, halides, and other electrophilic centers in organic molecules.
Comparison with Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
(4-tert-butoxyphenyl)magnesium Bromide: Another Grignard reagent with a similar structure but different substitution pattern.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom can influence the reactivity and selectivity of the compound.
tert-Butoxy Group: Provides steric hindrance, which can affect the outcome of reactions.
Properties
Molecular Formula |
C10H12BrFMgO |
---|---|
Molecular Weight |
271.41 g/mol |
IUPAC Name |
magnesium;1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FKQWXJWUYJGNLW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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